5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine
Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact1.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy are often used to determine molecular structures2.Chemical Reactions Analysis
Chemical reactions analysis involves studying the processes by which one or more substances are transformed into different substances. This can involve studying the reaction mechanisms, the rate of the reaction, and the factors that influence these3.Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and stability. These properties can be determined through a variety of laboratory techniques5.Scientific Research Applications
Overview of Pyrazole Derivatives in Scientific Research
Pyrazole derivatives, such as 5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine, play a significant role in scientific research due to their wide-ranging biological activities and potential applications in medicinal chemistry. These compounds are integral to the development of new therapeutic agents, with applications spanning from anticancer and analgesic treatments to anti-inflammatory, antimicrobial, and antiviral therapies. Pyrazoles are also used extensively as synthons in organic synthesis, showcasing their versatility in the chemical synthesis of heterocyclic compounds and dyes.
Chemical Synthesis and Heterocyclic Compound Development
The unique reactivity of pyrazole derivatives makes them valuable building blocks for the synthesis of heterocyclic compounds. They serve as precursors for the generation of various classes of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, under mild reaction conditions. This facilitates the development of versatile cynomethylene dyes and heterocyclic compounds with potential applications in dyes synthesis and organic materials development (Gomaa & Ali, 2020).
Pharmacological and Medicinal Applications
Pyrazole derivatives are recognized for their pharmacophore qualities, contributing to numerous biologically active compounds. These derivatives possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Their role in medicinal chemistry is underscored by the success of pyrazole COX-2 inhibitors, highlighting the importance of these heterocycles in drug development and therapeutic interventions (Dar & Shamsuzzaman, 2015).
Environmental and Cleaner Production Applications
In addition to their medicinal and chemical synthesis applications, pyrazole derivatives are being explored for environmental and cleaner production purposes. The development of sustainable technologies for contaminant removal, such as sulfamethoxazole, from aqueous solutions is an area of active research. Pyrazole derivatives facilitate the adsorption and photocatalytic degradation of contaminants, highlighting their potential in addressing environmental pollution and promoting cleaner production methods (Prasannamedha & Kumar, 2020).
Safety And Hazards
Safety and hazard information for a compound includes its toxicity, flammability, and potential environmental impact. This information is often summarized in a material safety data sheet (MSDS)6.
Future Directions
Future directions in the study of a compound could involve further exploration of its properties, potential uses, or mechanisms of action. This could involve in vitro studies, animal studies, or clinical trials7.
Please note that the specific information for each of these categories would depend on the particular compound . For “5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine”, more specific information may be available in scientific literature or databases.
properties
IUPAC Name |
5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-12-11-7-9(13-14-11)8-5-3-4-6-10(8)15-2/h3-7H,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREHLNZJQJEIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=C1)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine | |
CAS RN |
1334145-91-3 | |
Record name | 5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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